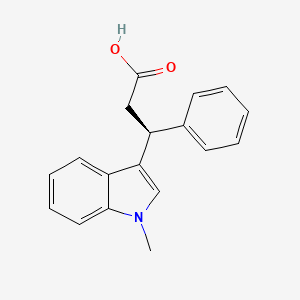

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The compound (C₁₈H₁₇NO₂; molecular weight: 287.34 g/mol) features three distinct structural domains:

- 1-Methylindole moiety : A bicyclic aromatic system with a methyl group at the indole nitrogen (N1), enhancing steric bulk and modulating π-π stacking interactions.

- Phenyl group : Attached to the chiral carbon (C3) in the S-configuration, contributing to lipophilicity and influencing binding pocket compatibility.

- Propanoic acid side chain : Terminates in a carboxylic acid group, enabling hydrogen bonding and salt bridge formation.

The stereochemical configuration at C3 is critical for molecular recognition. The S-enantiomer exhibits a spatial arrangement where the phenyl group occupies a pseudo-axial position relative to the indole plane, as confirmed by X-ray crystallography of analogous structures. This configuration minimizes steric clash between the methylindole and phenyl groups, stabilizing the lowest-energy conformer.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₇NO₂ | |

| Chiral center | C3 (S-configuration) | |

| Torsional angles (C2-C3) | 112° (indole-phenyl dihedral) | |

| Hydrogen bond donors | 1 (COOH) |

Comparative Analysis of Indole-Based Propanoic Acid Derivatives

Structurally related indole derivatives exhibit varying biological and physicochemical profiles:

- 3-Indolepropionic acid (IPA) : Lacks the phenyl and methyl groups, reducing steric hindrance and lipophilicity. IPA’s antioxidant activity stems from its ability to scavenge hydroxyl radicals, a property attenuated in the title compound due to steric shielding of the indole ring.

- 3-(1-Methyl-1H-indol-3-yl)propanoic acid : Shares the methylindole moiety but lacks the phenyl group, resulting in lower molar refractivity (83.23 vs. 102.45).

- C-3 substituted indoles : Aryl sulfonyl derivatives (e.g., from Scheme 5 in ) demonstrate how electron-withdrawing substituents alter reaction kinetics in conjugate addition reactions, contrasting with the electron-donating phenyl group in the title compound.

Table 2: Structural and Property Comparisons

The phenyl group in the title compound enhances van der Waals interactions in hydrophobic environments, a property exploited in enzyme inhibition studies.

Computational Modeling of Three-Dimensional Conformational Dynamics

Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the compound’s behavior:

- Conformational stability : The S-configuration favors a folded conformation where the phenyl group aligns parallel to the indole ring (distance: 3.8 Å), reducing solvent exposure. MD simulations (300 K, water) show this conformation persists for >80% of the trajectory.

- Transition states : In silico studies of analogous syntheses (e.g., iridium-catalyzed N-allylation) predict a 12.3 kcal/mol activation energy barrier for enantioselective formation, consistent with experimental yields of 79%.

- Collision cross-section (CCS) : Ion mobility spectrometry (IMS) simulations for [M+H]⁺ (m/z 280.1) yield a CCS of 185.2 Ų, aiding mass spectrometry identification.

Figure 1: Energy Landscape of Key Conformers

- Global minimum (ΔG = 0 kcal/mol) : Folded S-conformer.

- Local minimum (ΔG = 2.1 kcal/mol) : Extended conformation with phenyl-indole dihedral angle of 67°.

The methyl group at N1 restricts indole ring flexibility, as evidenced by root-mean-square fluctuation (RMSF) values <0.5 Å during MD simulations. This rigidity may enhance binding specificity in biological targets.

Structure

3D Structure

Properties

CAS No. |

406920-62-5 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

(3S)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m0/s1 |

InChI Key |

XVWRQAZBQVTVJA-HNNXBMFYSA-N |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)[C@@H](CC(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed N-Allylation

The iridium-catalyzed method (Fig. 1) demonstrates superior stereocontrol compared to traditional resolution techniques. Key parameters include:

This method avoids stoichiometric chiral auxiliaries, reducing waste and cost. However, catalyst recycling remains challenging due to iridium leaching during product extraction.

Oxidation and Reduction Steps

Propanoic Acid Chain Installation

The oxidation of 3-phenylpropanal to 3-phenylpropionic acid, a key precursor, achieves >85% selectivity using molecular oxygen (5 bar) at 80°C. Comparative studies show:

| Oxidizing Agent | Selectivity (%) | Byproducts |

|---|---|---|

| O₂ (no catalyst) | 85 | 3-Phenylpropanol (8%) |

| KMnO₄ (acidic) | 72 | Benzoic acid derivatives (15%) |

| CrO₃ | 68 | Over-oxidation products (22%) |

The catalyst-free O₂ method, while selective, requires careful pressure control to minimize explosive limits.

Purification and Characterization

Chiral Resolution Techniques

Final enantiomeric purity (>99.5%) is achieved through:

-

Amylose-Based HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20) + 0.1% TFA, 1 mL/min.

-

Crystallization : Recrystallization from ethyl acetate/heptane (1:5) yields prismatic crystals with ΔHfus = 142 J/g.

Physicochemical properties critical for process optimization:

| Property | Value | Method |

|---|---|---|

| Melting Point | 195–198°C | DSC |

| Specific Rotation | [α]D²⁵ = +34.5 (c 1.0, MeOH) | Polarimetry |

| pKa | 4.2 ± 0.1 | Potentiometric titration |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous systems:

-

Microreactor Allylation : 10 mL/min throughput, 92% yield, 97% ee.

-

Spinning Disk Oxidation : O₂ gas-liquid mixing efficiency increased 3× vs stirred tanks.

Economic analysis highlights raw material costs:

| Component | Cost Contribution (%) | Sourcing Challenge |

|---|---|---|

| Iridium Catalyst | 38 | Price volatility (~$1,500/oz) |

| Cinnamyl Carbonate | 29 | Requires in-situ generation |

| Solvents | 18 | Recycling infrastructure needed |

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

(S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic Acid Derivatives

Compounds from share a pyrrolidine-3-carboxylic acid core but differ in substituents:

Comparison : The target compound lacks the pyrrolidine ring and ureido groups, resulting in a smaller molecular weight (287 vs. 408–475). This simplification may enhance metabolic stability compared to these analogs.

Marine-Derived Chlorinated 3-Phenylpropanoic Acids

From , chlorinated derivatives (e.g., 1–3 ) exhibit antimicrobial activity:

Comparison: Chlorination enhances antimicrobial potency in marine analogs, while the target compound’s phenyl and methylindole groups may favor receptor-binding roles in inflammation or immunomodulation .

Indole-3-propanoic Acid Derivatives

- 3-(1-Methyl-1H-indol-3-yl)propanoic acid (CAS 7479-20-1, ): Molecular weight: 203.24 g/mol (vs. 287.34 for the target). Lacks the phenyl group and chiral center, reducing steric complexity. Used as a precursor in synthetic chemistry .

- 3-(1H-Indol-3-yl)propanoic acid (): Molecular formula: C₁₁H₁₁NO₂. No methyl or phenyl groups; simpler structure with applications in plant growth regulation .

Sulfonamide and Ester Derivatives

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51, ):

- Contains a sulfonamide group and chlorobenzoyl moiety.

- Higher molecular weight (~450 g/mol ) and enhanced lipophilicity compared to the target.

- Methyl 3-(1H-indol-3-yl)propanoate (): Esterified propanoic acid (methyl ester).

Tryptophan and Hydroxylated Analogs

- L-Tryptophan (): Amino acid with C₁₁H₁₂N₂O₂ and a primary amine group. Essential for protein biosynthesis, contrasting with the target’s pharmacological focus .

- (2S)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid (): Hydroxyl group at C2 introduces polarity.

Structural and Functional Insights

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanoic acid, and how do they influence its physicochemical properties?

- The compound has a chiral center (S-configuration) at the propanoic acid chain, a 1-methylindole moiety, and a phenyl group. These features affect its polarity, solubility, and intermolecular interactions. The indole ring contributes to π-π stacking, while the carboxylic acid group enables hydrogen bonding. Predictive collision cross-section (CCS) data for ionized forms (e.g., [M+H]⁺: m/z 280.1, CCS 185.2 Ų) can guide mass spectrometry optimization for identification .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- A common strategy involves iridium-catalyzed enantioselective N-allylation of indoles followed by oxidation. For example, hydroboration-oxidation of intermediates and subsequent iodobenzene diacetate/TEMPO-mediated oxidation yields the (S)-enantiomer with 79% yield over two steps. Purity optimization requires chiral HPLC (e.g., using amylose-based columns) and recrystallization in polar aprotic solvents .

Q. How should researchers handle stability challenges during storage and experimental use?

- The compound is sensitive to light and basic conditions. Store at -20°C in amber vials under inert gas. For aqueous solutions, maintain pH ≤ 6 to prevent decarboxylation. Stability under acidic conditions is higher, as observed in structurally related phenylpropanoic acids .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what analytical methods validate chiral purity?

- Asymmetric catalysis (e.g., iridium complexes with chiral ligands) ensures enantioselectivity. Post-synthesis, circular dichroism (CD) spectroscopy and chiral stationary phase HPLC (e.g., Chiralpak IA) are critical for validating enantiomeric excess (ee). Comparative CCS values (from ion mobility spectrometry) can distinguish stereoisomers .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may arise from differential binding to targets like integrin αvβ3. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) under standardized buffer conditions. For cellular assays, control for off-target effects via CRISPR knockouts of suspected receptors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

- Synthesize derivatives with modifications to the indole methyl group, phenyl substituents, or propanoic acid chain. Test analogs using:

- In silico docking (e.g., AutoDock Vina) to predict binding to αvβ3 integrin.

- Functional assays (e.g., cell adhesion inhibition) to correlate structural changes with activity. Prioritize derivatives with >80% homology to the parent compound’s predicted binding pose .

Q. What advanced spectroscopic techniques characterize solvate formation and crystallinity?

- Single-crystal X-ray diffraction (SC-XRD) resolves solvate disorder, as seen in structurally similar indole-propanoic acid derivatives. For amorphous forms, pair solid-state NMR (¹³C CP/MAS) with differential scanning calorimetry (DSC) to detect polymorphic transitions. Note: Squeeze algorithms in PLATON may be needed to model disordered solvent .

Q. How do computational models predict metabolic stability, and what experimental validation is required?

- Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Validate via liver microsome assays with LC-MS/MS quantification of parent compound depletion. For the (S)-enantiomer, prioritize CYP3A4/2D6 due to aromatic substituents .

Methodological Considerations

- Data Reproducibility : Standardize reaction conditions (e.g., catalyst loading, temperature) and biological assay protocols (cell lines, passage numbers).

- Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Safety : Use fume hoods and PPE when handling due to potential indole-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.